molecular formula C17H22ClNO2 B2867408 1-(Naphthalen-1-yloxy)-3-(pyrrolidin-1-yl)propan-2-ol hydrochloride CAS No. 858234-10-3

1-(Naphthalen-1-yloxy)-3-(pyrrolidin-1-yl)propan-2-ol hydrochloride

Cat. No.: B2867408
CAS No.: 858234-10-3
M. Wt: 307.82
InChI Key: IFXDYYNGBDIPHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Naphthalen-1-yloxy)-3-(pyrrolidin-1-yl)propan-2-ol hydrochloride is a chemical compound of significant interest in medicinal chemistry research, particularly as a structural analogue for developing new therapeutic agents. Its core structure, featuring a naphthalene ring linked to a propan-2-ol chain with a pyrrolidine terminus, is shared with several pharmacologically active molecules . This scaffold is recognized for its potential in anticancer research; structurally related compounds, specifically naftopidil analogues, have demonstrated promising efficacy in inducing cell death across a wide spectrum of human cancer cell lines, including those from malignant pleural mesothelioma, and gastric, prostate, and bladder cancers . The mechanism of action for these related molecules involves the induction of both caspase-dependent and -independent apoptosis pathways, suggesting a multifaceted approach to triggering programmed cell death in malignancies . Furthermore, the naphthalene-oxy-propanolamine structure is a key motif in compounds that interact with adrenergic and other neurological receptors . This positions this compound as a valuable intermediate and building block for synthetic chemists. Researchers utilize this compound in the development and exploration of novel ligands via metal-catalyzed reactions, such as palladium-catalyzed couplings, which are pivotal for creating structural diversity in drug discovery campaigns for central nervous system (CNS) targets . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-naphthalen-1-yloxy-3-pyrrolidin-1-ylpropan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2.ClH/c19-15(12-18-10-3-4-11-18)13-20-17-9-5-7-14-6-1-2-8-16(14)17;/h1-2,5-9,15,19H,3-4,10-13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFXDYYNGBDIPHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC(COC2=CC=CC3=CC=CC=C32)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(Naphthalen-1-yloxy)-3-(pyrrolidin-1-yl)propan-2-ol hydrochloride, often referred to as a novel compound in medicinal chemistry, has garnered attention for its diverse biological activities. This article delves into its structure, biological effects, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C17H22ClNO2C_{17}H_{22}ClNO_2, with a molecular weight of 307.82 g/mol. Its structure features a naphthalene moiety linked to a pyrrolidine group through a propanol chain, which is essential for its biological activity.

Key Properties

PropertyValue
Molecular FormulaC17H22ClNO2
Molecular Weight307.82 g/mol
Purity≥ 95%
XLogP33.1
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count3
Rotatable Bond Count5

Pharmacological Effects

Research indicates that this compound exhibits various pharmacological properties:

  • Dopamine Receptor Modulation : The compound has shown potential as a selective antagonist of dopamine D(3) receptors, which may contribute to its antipsychotic effects. Studies demonstrate that structural modifications can enhance binding affinity and selectivity towards D(3) receptors, suggesting avenues for drug development targeting neuropsychiatric disorders .
  • Antimicrobial Activity : Preliminary studies have indicated that derivatives of this compound possess antimicrobial properties against Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of DNA replication .
  • Cytotoxic Effects : In vitro assays have demonstrated that the compound can induce apoptosis in cancer cell lines, indicating its potential as an anticancer agent. The cytotoxicity was assessed using various assays, including MTT and annexin V staining .

Study on Antipsychotic Properties

A study conducted on animal models highlighted the efficacy of the compound in reducing symptoms associated with psychosis. Behavioral tests showed significant improvements in hyperactivity and stereotypy when treated with varying doses of the compound .

Antimicrobial Testing

In a comparative study, the antibacterial activity of this compound was evaluated against standard antibiotics. The compound exhibited comparable or superior activity against resistant strains of E. coli and Staphylococcus aureus .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound is compared below with pharmacologically relevant analogues, focusing on substituent variations and their implications:

Compound Amine Substituent Naphthalenyl Position Molecular Weight (g/mol) Key Features
1-(Naphthalen-1-yloxy)-3-(pyrrolidin-1-yl)propan-2-ol hydrochloride Pyrrolidin-1-yl 1-yl ~351.9* Enhanced solubility due to pyrrolidine’s cyclic amine; potential for altered receptor selectivity.
Propranolol Hydrochloride () Isopropylamino 1-yl 295.8 Non-selective β1/β2 antagonist; widely used for hypertension and arrhythmias.
Nadolol () tert-Butylamino 1-yl 309.4 Non-selective β-blocker with longer half-life; lacks membrane-stabilizing activity.
Impurity F (Nadolol) () tert-Butylamino 1-yl 307.8 Diol derivative; reduced β-blocking activity due to hydroxyl group substitution.
1-(Naphthalen-2-yloxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride () Piperidin-1-yl 2-yl ~365.9* Naphthalenyloxy positional isomer; may exhibit altered lipophilicity and tissue penetration.

*Calculated based on molecular formula.

Pharmacological and Physicochemical Properties

  • Receptor Selectivity: Propranolol and nadolol are non-selective β-blockers, whereas the pyrrolidine substituent in the target compound may modulate selectivity due to steric and electronic effects (). Pyrrolidine’s smaller ring size compared to piperidine () could enhance binding to β1 receptors.
  • Solubility: The hydrochloride salt improves aqueous solubility, critical for bioavailability. Propranolol hydrochloride’s solubility is ~50 mg/mL in water (), while nadolol’s lower solubility (~1 mg/mL) correlates with its tert-butyl group ().
  • Metabolic Stability: Pyrrolidine’s cyclic structure may reduce first-pass metabolism compared to propranolol’s isopropylamino group, which undergoes rapid hepatic oxidation ().

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.